molecular formula C21H30O2 B1212886 19-Norspiroxenone CAS No. 1235-13-8

19-Norspiroxenone

Cat. No.: B1212886
CAS No.: 1235-13-8
M. Wt: 314.5 g/mol
InChI Key: UVAQHLGVSKJLTI-XUDSTZEESA-N
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Description

“Spiro(estr-4-ene-17,2’(3’H)-furan)-3-one, 4’,5’-dihydro-, (17R)-” is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound is derived from estr-4-ene, a steroid nucleus, and features a spiro connection with a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Spiro(estr-4-ene-17,2’(3’H)-furan)-3-one, 4’,5’-dihydro-, (17R)-” typically involves multiple steps, including the formation of the steroid nucleus and the subsequent spiro connection with the furan ring. Common synthetic routes may include:

    Cyclization Reactions: Formation of the steroid nucleus through cyclization of linear precursors.

    Spiro Formation: Introduction of the furan ring through spirocyclization reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve:

    Batch Processing: Small-scale production using batch reactors.

    Continuous Flow Chemistry: Large-scale production using continuous flow reactors to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

“Spiro(estr-4-ene-17,2’(3’H)-furan)-3-one, 4’,5’-dihydro-, (17R)-” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of ketones or other functional groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.

Scientific Research Applications

“Spiro(estr-4-ene-17,2’(3’H)-furan)-3-one, 4’,5’-dihydro-, (17R)-” has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “Spiro(estr-4-ene-17,2’(3’H)-furan)-3-one, 4’,5’-dihydro-, (17R)-” involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to steroid receptors or other cellular receptors.

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Signaling Pathways: Modulation of cellular signaling pathways that regulate various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Spiro(estr-4-ene-17,2’(3’H)-furan)-3-one, 4’,5’-dihydro-, (17S)-: A stereoisomer with different spatial arrangement.

    Spiro(estr-4-ene-17,2’(3’H)-furan)-3-one, 4’,5’-dihydro-, (17R)-: A compound with a similar structure but different functional groups.

Uniqueness

“Spiro(estr-4-ene-17,2’(3’H)-furan)-3-one, 4’,5’-dihydro-, (17R)-” is unique due to its specific spiro connection and the presence of both steroid and furan rings. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

1235-13-8

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-13-methylspiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one

InChI

InChI=1S/C21H30O2/c1-20-10-7-17-16-6-4-15(22)13-14(16)3-5-18(17)19(20)8-11-21(20)9-2-12-23-21/h13,16-19H,2-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1

InChI Key

UVAQHLGVSKJLTI-XUDSTZEESA-N

SMILES

CC12CCC3C(C1CCC24CCCO4)CCC5=CC(=O)CCC35

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]24CCCO4)CCC5=CC(=O)CC[C@H]35

Canonical SMILES

CC12CCC3C(C1CCC24CCCO4)CCC5=CC(=O)CCC35

Synonyms

19-norspiroxenone
19-norspiroxenone, (17beta)-isomer
2',3'-alpha-tetrahydrofuran-2'-spiro-17-(estr-4- en-3-one)

Origin of Product

United States

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